molecular formula C11H14F3N3O2 B2853794 Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate CAS No. 2402828-48-0

Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate

Cat. No. B2853794
CAS RN: 2402828-48-0
M. Wt: 277.247
InChI Key: WOGLLXGUARBOPM-UHFFFAOYSA-N
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Description

Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate is a chemical compound with the molecular formula C11H14F3N3O2 . The compound is part of the pyrazole family, which are nitrogen-containing heterocyclic compounds that have occupied a unique position in various areas, including the pharmaceutical and agrochemical industries .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate can be prepared via substitution reaction of 2 with iodomethane .


Molecular Structure Analysis

The molecular structure of Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate has been verified using FT-IR, 1H NMR, 13C NMR spectroscopic methods and elemental analysis . The InChI Code for this compound is 1S/C11H14F3N3O2/c1-2-19-10(18)8-6-16-17(7-3-4-15-5-7)9(8)11(12,13)14/h6-7,15H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate is a liquid at room temperature . It has a molecular weight of 277.25 .

Scientific Research Applications

Antibacterial and Antifungal Properties

This compound has been evaluated for its antibacterial and antifungal activity. It has shown strong antifungal properties against various pathogens, including Candida albicans . This suggests its potential use in developing new antimicrobial agents .

Spectroscopic Analysis

The compound’s structure has been verified using FT-IR , 1H NMR , and 13C NMR spectroscopic methods. These techniques are crucial for understanding the molecular structure and are widely used in the characterization of new chemical entities .

Density Functional Theory (DFT) Calculations

DFT calculations have been employed to determine the theoretical characterization, spectroscopic, and electronic properties of the compound. This computational approach is essential for predicting molecular behavior and interactions .

Molecular Docking Studies

Molecular docking studies have been conducted to find the best fit orientation of the compound with the cannabinoid receptor1. This is significant for drug design and development, particularly in targeting specific receptors .

Neuroprotective and Anti-neuroinflammatory Agents

Research suggests that derivatives of this compound could serve as potential neuroprotective and anti-neuroinflammatory agents. This is particularly relevant for the treatment of neurodegenerative diseases and traumatic brain injuries .

Chemical Selectivity and Reactivity Analysis

The chemical selectivity and reactivity of the compound have been analyzed via NBO calculations. This helps in improving the stability of the molecule and is important for the development of drugs with fewer side effects .

Safety and Hazards

Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate is considered hazardous . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound . Contact with eyes, skin, or clothing should be avoided .

properties

IUPAC Name

ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O2/c1-2-19-10(18)8-6-16-17(7-3-4-15-5-7)9(8)11(12,13)14/h6-7,15H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGLLXGUARBOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2CCNC2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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